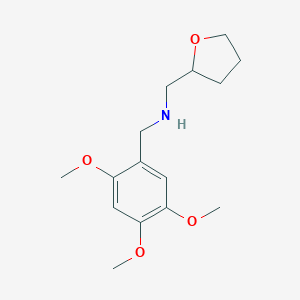
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an amine derivative with a tetrahydrofuran (THF) group and a trimethoxybenzyl group . Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The trimethoxybenzyl group consists of a benzene ring substituted with three methoxy groups and one methyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a tetrahydrofuran ring attached to a benzene ring via a methylene bridge. The benzene ring would have three methoxy groups attached, and the nitrogen of the amine group would be bonded to the methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, similar compounds like (Tetrahydrofuran-2-yl)methyl propionate have a molecular weight of 158.2 .Wissenschaftliche Forschungsanwendungen
Arylmethylidenefuranones and Reactions with Nucleophiles
Arylmethylidenefuranones, closely related to furan derivatives, undergo reactions with various nucleophiles, leading to the formation of a wide range of compounds. These reactions are influenced by the structure of the reagents, the strength of the nucleophilic agent, and the reaction conditions. The products include amides, pyrrolones, benzofurans, and several other cyclic and acyclic compounds, demonstrating the versatility of furan derivatives in synthetic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Bioactive Furan-Substituted Nucleobases and Nucleosides
Furan and thiophene rings are significant in the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. These furan derivatives have shown promise in optimizing antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This review showcases the importance of furan derivatives in drug design, highlighting various compounds and their modifications to enhance biological activity (Ostrowski, 2022).
Conversion of Biomass to Furan Derivatives
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting biomass into valuable chemical feedstocks. These conversions offer sustainable alternatives to non-renewable hydrocarbon sources, underlining the role of furan derivatives in green chemistry and materials science. The review discusses the synthesis of HMF from plant feedstocks and its potential applications in producing polymers, fuels, and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Functionalization of Central Nervous System Acting Drugs
Furan derivatives are explored for their potential in synthesizing compounds with central nervous system (CNS) activity. Heterocycles containing furan, among other functional groups, are considered promising lead molecules for developing new CNS drugs, indicating the therapeutic potential of furan derivatives in addressing various neurological disorders (Saganuwan, 2017).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines and azo dyes, pose environmental and health risks. Advanced Oxidation Processes (AOPs) show effectiveness in degrading these recalcitrant compounds. Research on the degradation of nitrogen-containing compounds can offer insights into the environmental applications of furan derivatives for removing hazardous substances from water and soil (Bhat & Gogate, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCCGTEIJZMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B510441.png)
![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)
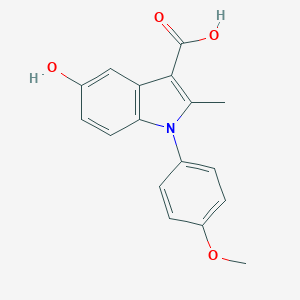
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)
![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetonitrile](/img/structure/B510449.png)
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B510459.png)
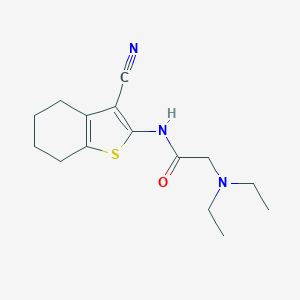
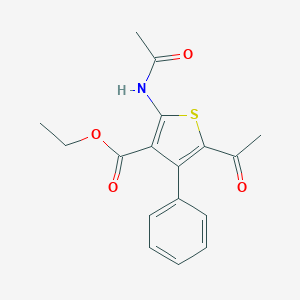
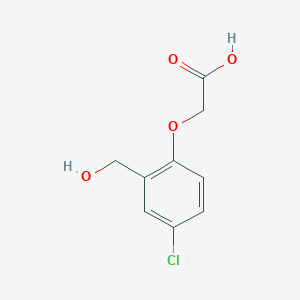
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B510480.png)
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethanol](/img/structure/B510481.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)
![4-({[4-(dimethylamino)benzyl]amino}methyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B510495.png)